molecular formula C21H22N4O3S B2535180 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904825-28-1

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2535180
CAS No.: 904825-28-1
M. Wt: 410.49
InChI Key: IWJARQMFMKTBAI-UHFFFAOYSA-N
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Description

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group.

Scientific Research Applications

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

The future directions for “4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the construction of the pyridazine and pyrrolidine rings. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine to form the pyridazinone core . The final step involves the sulfonation of the benzene ring and subsequent coupling with the pyridazinone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully monitored to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of the pyridazine and pyrrolidine rings with a sulfonamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-28-18-7-9-19(10-8-18)29(26,27)24-17-6-4-5-16(15-17)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJARQMFMKTBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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